4-Hydroxycyclohexanone

Catalytic hydrogenolysis Chemoselectivity Palladium catalysis

4-Hydroxycyclohexanone (CAS 13482-22-9), also known as 4-oxocyclohexanol, is a bifunctional C6 cyclic ketone bearing both a ketone carbonyl and a hydroxyl group at the para position. As a key intermediate in pharmaceutical and fine chemical synthesis, commercial supply is available from multiple vendors in purities typically ranging from 95% to ≥98% (GC or HPLC).

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 13482-22-9
Cat. No. B083380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxycyclohexanone
CAS13482-22-9
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1O
InChIInChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2
InChIKeyBXBJZYXQHHPVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxycyclohexanone (CAS 13482-22-9) Procurement Guide: Technical Baseline and Core Specifications


4-Hydroxycyclohexanone (CAS 13482-22-9), also known as 4-oxocyclohexanol, is a bifunctional C6 cyclic ketone bearing both a ketone carbonyl and a hydroxyl group at the para position. As a key intermediate in pharmaceutical and fine chemical synthesis, commercial supply is available from multiple vendors in purities typically ranging from 95% to ≥98% (GC or HPLC) . It exhibits a molecular weight of 114.14 g/mol (C₆H₁₀O₂), is a liquid at room temperature with a density of approximately 1.1 g/cm³, and is recommended for storage at room temperature in sealed, dry conditions .

4-Hydroxycyclohexanone Procurement: Why Cyclohexanone or Simple Alcohols Cannot Substitute


In synthetic workflows requiring the installation of two orthogonal functional handles on a conformationally constrained cyclohexane scaffold, substituting 4-hydroxycyclohexanone with generic cyclohexanone (lacking the hydroxyl) or cyclohexanol (lacking the ketone) fails to provide the requisite reactivity profile. The presence of both functional groups is essential for regioselective transformations such as orthogonal protection/deprotection sequences, chemoselective reductions, and tandem biocatalytic cascade reactions [1]. Moreover, substitution with the structurally similar 3-hydroxycyclohexanone introduces altered conformational preferences and regiochemical outcomes in subsequent steps, while the use of 4-methoxycyclohexanone as a protected analog necessitates divergent catalyst selection due to fundamentally different chemoselectivity patterns under hydrogenolysis conditions [2].

4-Hydroxycyclohexanone Technical Evidence: Quantified Differentiation vs. Analogs


Catalytic Hydrogenolysis: Palladium Cleaves C–O Bond, Platinum Cleaves C=O Bond Preferentially in 4-Hydroxycyclohexanone

Hydrogenolysis of 4-hydroxycyclohexanone using palladium and platinum catalysts reveals a pronounced difference in chemoselectivity that distinguishes it from 4-methoxycyclohexanone. With 4-hydroxycyclohexanone, palladium preferentially cleaves the C–O single bond, while platinum cleaves the C=O double bond preferentially [1]. This orthogonal selectivity pattern is not observed with 4-methoxycyclohexanone, where both catalysts exhibit altered cleavage preferences due to the different electronic nature of the methoxy substituent [1].

Catalytic hydrogenolysis Chemoselectivity Palladium catalysis Platinum catalysis C–O vs C=O cleavage

Antiproliferative Activity: C5-Curcuminoid Derivatives from 4-Hydroxycyclohexanone Outperform Cisplatin in Three Cancer Cell Lines

The 4-hydroxycyclohexanone scaffold serves as the core for a novel series of C5-curcuminoid derivatives (2E,6E-2,6-dibenzylidene-4-hydroxycyclohexanones). In direct head-to-head in vitro antiproliferative evaluation, the lead derivative (2E,6E)-2,6-bis(3′-nitrobenzylidene)-4-hydroxycyclohexanone (compound 6h) exhibited IC₅₀ values of 0.68 μM (A2780 ovarian), 0.69 μM (C33A cervical), and 0.92 μM (MDA-MB-231 breast), compared to cisplatin's IC₅₀ values of 1.30 μM, 3.69 μM, and 19.13 μM respectively across the same cell lines [1].

Medicinal chemistry Anticancer Curcuminoid analogs Antiproliferative activity C5-scaffold

Conformational Equilibrium: Axial Conformer Population Increases with Polarity Compared to 1,4-Dihydroxycyclohexane and Ene Analogs

Synthesis and low-temperature ¹H and ¹³C NMR spectroscopic conformational analysis of benzoic acid esters of 4-hydroxycyclohexanone, along with 1,4-dihydroxycyclohexane and the corresponding exo-methylene (-ene) analog, demonstrated that the content of the axial conformer increases with growing polarity of the 6-membered ring moiety [1]. For 4-hydroxycyclohexanone derivatives, the sp² hybridization and polarity of the C(4)=O carbonyl group significantly influences the axial/equatorial conformational equilibrium compared to the fully reduced 1,4-dihydroxycyclohexane and the -ene analog [1].

Conformational analysis NMR spectroscopy DFT calculations Steric effects Cyclohexane ring

Liquid-Phase Hydrogenation of 1,4-Cyclohexanedione: 70% Single-Step Yield for 4-Hydroxycyclohexanone with Ru/SiO₂ Catalyst

In the liquid-phase catalytic hydrogenation of 1,4-cyclohexanedione using various metal catalysts on SiO₂ (Ni, Cu, Pd, Pt, Ir, Ru) in 2-propanol under low hydrogen pressure (6.2 bar) at 20°C, a kinetically consecutive process (diketone → ketol → diol) is observed [1]. 4-Hydroxycyclohexanone may be obtained in a single step at a yield of 70% by utilizing Ru/SiO₂ [1]. This yield represents the optimized selectivity for the monoreduction step relative to over-reduction to 1,4-cyclohexanediol, which occurs with catalysts exhibiting lower ketol selectivity [1].

Catalytic hydrogenation Process chemistry Ruthenium catalysis Yield optimization Ketol synthesis

Biocatalytic Cascade: 4-Hydroxycyclohexanone as Key Intermediate for Stereoselective 4-Aminocyclohexanol Synthesis

4-Hydroxycyclohexanone serves as the essential monoreduced intermediate in a one-pot enzymatic cascade for the stereoselective synthesis of cis- and trans-4-aminocyclohexanol from the potentially bio-based precursor 1,4-cyclohexanedione [1][2]. The cascade employs regioselective ketoreductases (KREDs) for selective monoreduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, followed by stereocomplementary amine transaminases (ATAs) to afford both cis- and trans-4-aminocyclohexanol isomers with good to excellent diastereomeric ratios [1][2].

Biocatalysis Ketoreductase Amine transaminase One-pot synthesis Pharmaceutical intermediate

4-Hydroxycyclohexanone Applications: Evidence-Backed Use Cases for Procurement Decisions


Medicinal Chemistry: Synthesis of C5-Curcuminoid Anticancer Leads

For medicinal chemistry programs targeting novel antiproliferative agents, the 4-hydroxycyclohexanone scaffold provides direct access to C5-curcuminoid derivatives (2E,6E-2,6-dibenzylidene-4-hydroxycyclohexanones) that exhibit sub-micromolar IC₅₀ values against ovarian, cervical, and breast cancer cell lines, outperforming cisplatin by 1.9-fold to 20.8-fold depending on the cell line [1]. Procurement of 4-hydroxycyclohexanone is essential for SAR exploration in this distinct chemotype space.

Biocatalysis Process Development: Enzymatic Cascade to 4-Aminocyclohexanol

In biocatalytic process development for stereoselective amine synthesis, 4-hydroxycyclohexanone is the requisite intermediate for one-pot KRED-ATA cascades converting 1,4-cyclohexanedione to pharmacologically relevant 4-aminocyclohexanol isomers [1][2]. The modular nature of this approach enables access to both cis- and trans-isomers with high diastereomeric ratios, making 4-hydroxycyclohexanone a strategic procurement item for groups developing enzymatic routes to chiral cyclohexane-based API intermediates [1][2].

Catalytic Hydrogenolysis: Orthogonal Product Control via Catalyst Selection

For synthetic chemists requiring precise control over the retention or removal of functional groups, 4-hydroxycyclohexanone offers predictable, catalyst-dependent chemoselectivity in hydrogenolysis: palladium catalysts cleave the C–O single bond while platinum catalysts preferentially cleave the C=O double bond [1]. This orthogonal selectivity is not replicated with 4-methoxycyclohexanone, underscoring the unique value proposition of 4-hydroxycyclohexanone in multistep sequences where a single product outcome must be reliably achieved [1].

Stereoselective Synthesis: Conformationally Informed Chiral Derivatization

For research groups pursuing stereoselective transformations on cyclohexane frameworks, the conformational equilibrium of 4-hydroxycyclohexanone derivatives has been quantitatively characterized by low-temperature NMR and DFT calculations, revealing that axial conformer content increases with ring polarity and that the C(4)=O sp² hybridization exerts a distinct influence relative to reduced or unsaturated analogs [1]. This conformational predictability supports rational design of enantioselective deprotonation and functionalization strategies [1].

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